molecular formula C10H24N2O2 B12069733 (2S,2'S)-Ethambutol-d10 (1,1,1',1',2,2'-d6; ethylene-d4)

(2S,2'S)-Ethambutol-d10 (1,1,1',1',2,2'-d6; ethylene-d4)

Cat. No.: B12069733
M. Wt: 214.37 g/mol
InChI Key: AEUTYOVWOVBAKS-BCDJFYPWSA-N
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Description

(2S,2’S)-Ethambutol-d10 (1,1,1’,1’,2,2’-d6; ethylene-d4) is a deuterated analog of ethambutol, a medication primarily used to treat tuberculosis. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and alter its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S)-Ethambutol-d10 typically involves the deuteration of ethambutol. This can be achieved through various methods, including:

    Catalytic Exchange Reactions: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Chemical Deuteration: Using deuterated reagents such as deuterated solvents or deuterated acids/bases.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions due to their efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

(2S,2’S)-Ethambutol-d10 can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

(2S,2’S)-Ethambutol-d10 has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuteration.

    Biology: Investigated for its potential effects on biological systems compared to non-deuterated ethambutol.

    Medicine: Studied for its pharmacokinetic properties and potential therapeutic benefits.

    Industry: Used in the development of new drugs and materials with enhanced stability.

Mechanism of Action

The mechanism of action of (2S,2’S)-Ethambutol-d10 is similar to that of ethambutol. It inhibits the synthesis of the bacterial cell wall by targeting the enzyme arabinosyl transferase. This leads to the disruption of cell wall formation and ultimately the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

    Ethambutol: The non-deuterated version of (2S,2’S)-Ethambutol-d10.

    Deuterated Drugs: Other deuterated drugs such as deuterated benzene (C6D6) and deuterated chloroform (CDCl3).

Uniqueness

(2S,2’S)-Ethambutol-d10 is unique due to its deuterium content, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H24N2O2

Molecular Weight

214.37 g/mol

IUPAC Name

(2S)-1,1,2-trideuterio-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1,1,2-trideuterio-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol

InChI

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1/i5D2,6D2,7D2,8D2,9D,10D

InChI Key

AEUTYOVWOVBAKS-BCDJFYPWSA-N

Isomeric SMILES

[2H][C@](CC)(C([2H])([2H])O)NC([2H])([2H])C([2H])([2H])N[C@@]([2H])(CC)C([2H])([2H])O

Canonical SMILES

CCC(CO)NCCNC(CC)CO

Origin of Product

United States

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